

# Spectroscopic data of $\alpha$ -Damascone ( $^1\text{H}$ -NMR, $^{13}\text{C}$ -NMR, MS, IR)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *alpha-Damascone*

Cat. No.: *B1235874*

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## Spectroscopic Profile of $\alpha$ -Damascone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for  $\alpha$ -Damascone, a significant fragrance and flavor compound. The following sections detail its  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The spectroscopic data for  $\alpha$ -Damascone are summarized in the tables below, providing a clear reference for compound identification and characterization.

## $^1\text{H}$ -NMR (Proton Nuclear Magnetic Resonance) Data

Table 1:  $^1\text{H}$ -NMR Spectroscopic Data for  $\alpha$ -Damascone

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
6.85	m	-	1H	Olefinic Proton
6.30	d	15.4	1H	Olefinic Proton
5.59	m	-	1H	Olefinic Proton
2.88	s	-	1H	Methyl Group
2.07	dt	20.3, 15.3	2H	
1.87	t	11.4	3H	
1.68	m	-	1H	
1.54	m	-	3H	
1.14	dt	19.8, 10.0	1H	Methyl Group
0.93	s	-	3H	
0.84	s	-	3H	Methyl Group

Solvent: CDCl<sub>3</sub>, Frequency: 500 MHz

## <sup>13</sup>C-NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: <sup>13</sup>C-NMR Spectroscopic Data for  $\alpha$ -Damascone

Chemical Shift ( $\delta$ c) ppm	Assignment
201.6	C=O (Ketone)
141.6	Olefinic Carbon
131.6	Olefinic Carbon
129.9	Olefinic Carbon
122.9	Olefinic Carbon
60.7	
31.8	
30.7	
27.4	
27.3	
22.6	
22.0	
17.5	

Solvent: CDCl<sub>3</sub>, Frequency: 125 MHz

## Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for  $\alpha$ -Damascone

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Observation
ESI	Positive	192	[M] <sup>+</sup>
EI	-	192.2973	Molecular Ion

## Infrared (IR) Spectroscopy Data

Table 4: Characteristic Infrared Absorption Bands for  $\alpha$ -Damascone

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3080	Medium	=C-H Stretch (Alkene)
~2960-2870	Strong	C-H Stretch (Alkane)
~1670	Strong	C=O Stretch ( $\alpha,\beta$ -unsaturated ketone)
~1640	Medium	C=C Stretch (Alkene)

## Experimental Protocols

The following sections outline the methodologies for acquiring the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were acquired on a Bruker Avance 500 spectrometer operating at 500 MHz for proton and 125 MHz for carbon nuclei, respectively.<sup>[1]</sup> The sample of  $\alpha$ -Damascone was dissolved in deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard.<sup>[1]</sup> For <sup>1</sup>H-NMR, data was collected over a spectral width of approximately 10 ppm. For <sup>13</sup>C-NMR, a proton-decoupled pulse sequence was utilized to simplify the spectrum to single lines for each carbon environment.

### Mass Spectrometry (MS)

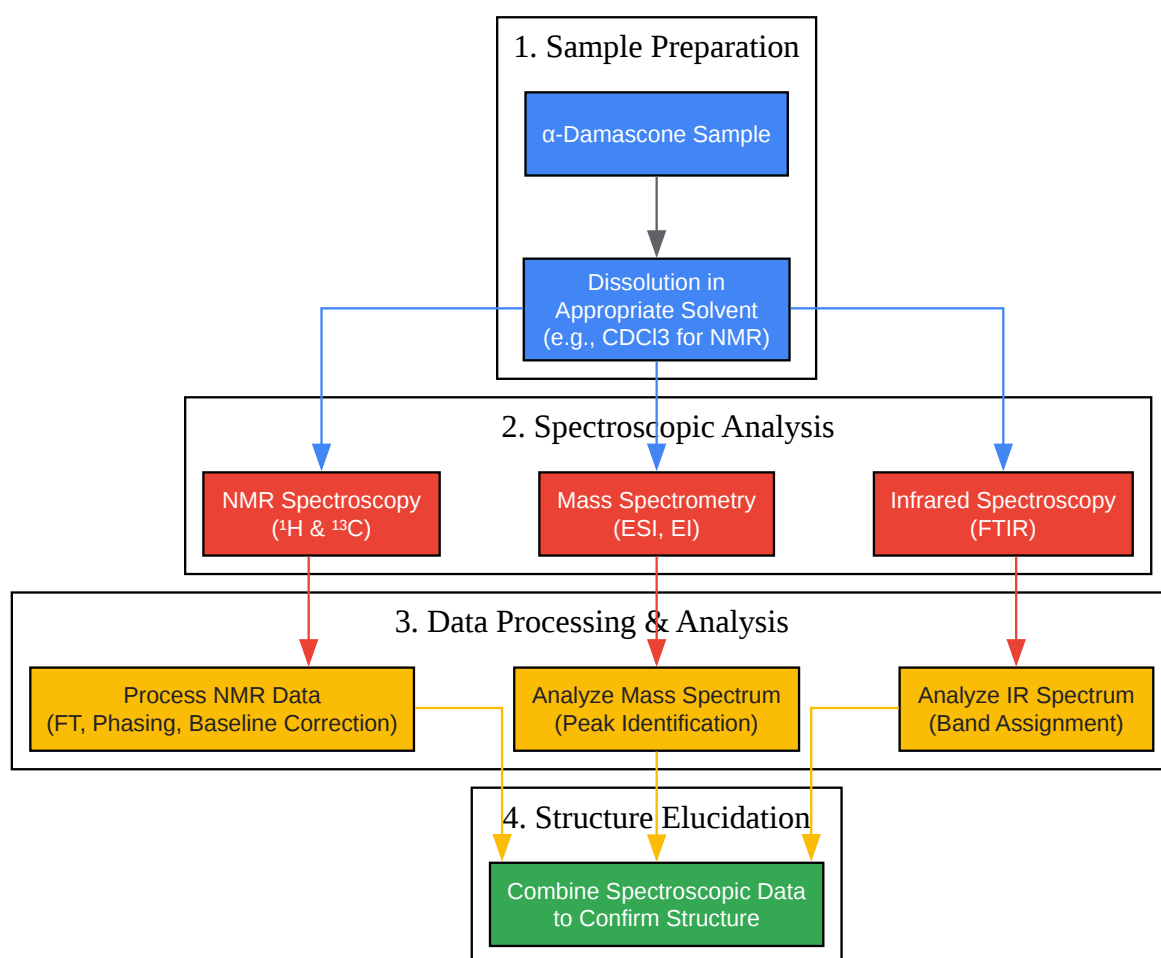
Electrospray Ionization (ESI) mass spectra were obtained using an Agilent 6530 Q-TOF mass spectrometer.<sup>[1][2]</sup> The sample was introduced into the ion source after appropriate dilution. The instrument was operated in positive ion mode to detect the molecular ion [M]<sup>+</sup>. Electron Ionization (EI) mass spectrometry data is available through the NIST WebBook, where the sample is vaporized and bombarded with a high-energy electron beam to induce ionization.<sup>[3]</sup>

### Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of neat  $\alpha$ -Damascone liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution in a suitable solvent (e.g.,  $\text{CCl}_4$ ) can be prepared and placed in a liquid sample cell. The sample is then exposed to infrared radiation over the range of approximately  $4000\text{--}400\text{ cm}^{-1}$ , and the absorbance of radiation at different frequencies is recorded to generate the spectrum.

## Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like  $\alpha$ -Damascone is illustrated in the diagram below.



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A flowchart illustrating the general workflow for spectroscopic analysis.

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## References

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Address: 3281 E Guasti Rd

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